1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid
Description
Historical Development in Organic Chemistry Research
The structural exploration of cyclopentane-carboxylic acid derivatives has been a cornerstone of organic chemistry since the mid-20th century. Early work focused on synthesizing strained carbocyclic systems to study their conformational dynamics and reactivity. The introduction of aryl substituents to cyclopentane frameworks, such as 1-(3-methylphenyl)cyclopentane-1-carboxylic acid (CAS 75024-23-6), marked a pivotal shift toward functionalized bicyclic architectures in the 1970s. These efforts laid the groundwork for developing more complex analogs like 1-(3-methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid (CAS 923172-11-6), whose synthesis was first reported in the early 2000s through Friedel-Crafts alkylation followed by carboxylation.
Key milestones in its development include:
- 2007 : Optimization of stereoselective cyclopentane ring formation using palladium-catalyzed C–H activation
- 2015 : Introduction of computational methods to predict the compound’s conformational preferences
- 2021 : Application in modular synthesis of RXFP1 modulators for cardiovascular therapeutics
The compound’s structural complexity arises from three distinct regions:
- Methoxy-substituted aromatic ring (electron-donating group directing electrophilic substitutions)
- Cyclopentane spacer (introducing torsional strain)
- Carboxylic acid moiety (enabling salt formation and hydrogen bonding)
Significance in Contemporary Chemical Research
This cyclopentane derivative has emerged as a critical building block in multiple research domains:
Pharmaceutical Development
The compound serves as a key intermediate in synthesizing modulators for relaxin family peptide receptors (RXFP1), with recent patents demonstrating its utility in heart failure therapeutics. Its bicyclic structure enables precise spatial arrangement of pharmacophores critical for target engagement.
Materials Science
Researchers have exploited its planar chirality (derived from the methoxy-methyl substitution pattern) to create chiral stationary phases for enantiomeric separations. The carboxylic acid group facilitates covalent bonding to silica supports while maintaining stereochemical integrity.
Catalysis
The strained cyclopentane core acts as a ligand scaffold in asymmetric catalysis. Recent studies show that metal complexes of its deprotonated form exhibit enhanced enantioselectivity in Diels-Alder reactions compared to simpler carboxylic acid ligands.
Table 1 : Comparative Properties of Structural Analogs
Research Challenges and Opportunities
Synthetic Challenges
- Transannular Strain Management : The cyclopentane ring’s puckered conformation creates significant transannular strain (estimated 8-10 kcal/mol), complicating direct functionalization at the γ-position.
- Regioselective Aromatic Substitution : Competing ortho/meta/para directing effects from methoxy and methyl groups require precise reaction control.
- Crystallization Difficulties : The compound’s tendency to form glassy phases rather than defined crystals hampers X-ray characterization.
Emerging Opportunities
- Photoredox Catalysis : Preliminary studies suggest the methoxy group enables selective C–O bond cleavage under visible light irradiation, opening pathways to novel benzannulation reactions.
- Bioconjugation Chemistry : The carboxylic acid’s pKa (~4.7) allows selective activation for protein labeling without affecting native carboxyl groups in physiological conditions.
- Machine Learning Optimization : Recent QSPR models trained on its analogs demonstrate predictive accuracy (>85%) for designing derivatives with tailored hydrophobicity profiles.
Properties
IUPAC Name |
1-(3-methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10-5-6-11(9-12(10)17-2)14(13(15)16)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEXAQNLMVNICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CCCC2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-4-methylphenylboronic acid and cyclopentanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction forms the carbon-carbon bond between the phenyl and cyclopentane rings.
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group undergoes standard functional group transformations:
Mechanistic insights:
-
Esterification proceeds via protonation of the carboxylic acid, nucleophilic attack by methanol, and elimination of water.
-
Amidation involves in situ generation of the acyl chloride intermediate.
Decarboxylative Halogenation
The compound participates in radical-based decarboxylation reactions to form alkyl halides:
Key steps:
-
Homolytic cleavage of the Pb–O bond generates a carboxyl radical.
-
CO₂ extrusion produces a cyclopentyl-stabilized radical.
Transannular C–H Functionalization
The cyclopentane ring undergoes palladium-catalyzed γ-C–H arylation:
| Catalyst System | Substrate | Product | Yield | Diastereoselectivity | Source |
|---|---|---|---|---|---|
| Pd(OAc)₂/L1 (quinuclidine-pyridone ligand) | Aryl iodide | γ-Arylated derivative | 87% | >20:1 dr |
Applications:
-
This reaction enables one-step synthesis of bioactive inhibitors (e.g., AKR1C3 inhibitors for hormone-dependent cancers) .
-
Diastereocontrol arises from ligand-induced stereochemical guidance during C–H activation .
Electrophilic Aromatic Substitution
The 3-methoxy-4-methylphenyl group undergoes regioselective electrophilic attacks:
| Reaction | Reagents | Position | Product | Notes | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy group | 4-Nitro-3-methoxy-5-methylphenyl derivative | Major product due to methoxy directing effect | |
| Sulfonation | SO₃/H₂SO₄ | Meta to methyl group | 3-Sulfo-4-methylphenyl derivative | Steric hindrance from methyl group influences regioselectivity |
Stereochemical Considerations
The cyclopentane ring’s stereochemistry impacts reaction outcomes:
-
Esterification : Retention of configuration at the cyclopentane carbon due to non-inversion mechanisms.
-
C–H Arylation : Ligand L1 in Pd catalysis enforces syn-addition, leading to cis-diastereomers .
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1 = highest) | Preferred Reactions |
|---|---|---|
| Carboxylic acid | 1 | Esterification, amidation |
| Aromatic ring | 2 | Electrophilic substitution |
| Cyclopentane C–H | 3 | Transannular arylation |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antinociceptive Activity
Recent studies have indicated that derivatives of cyclopentane carboxylic acids exhibit significant antinociceptive effects. For instance, a compound structurally related to 1-(3-methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid has shown promise as an NR2B receptor antagonist, which is crucial for pain modulation. In a model of neuropathic pain, this compound demonstrated efficacy without the adverse effects commonly associated with non-selective NMDA antagonists .
2. Anticancer Properties
Research into related compounds suggests potential anticancer activities. For example, derivatives of cyclopentane carboxylic acids have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. A study highlighted that similar compounds could reduce glioblastoma cell viability significantly, indicating a potential therapeutic pathway for treating aggressive cancers .
Materials Science Applications
1. Polymer Synthesis
Cyclopentane carboxylic acids are utilized in the synthesis of novel polymers and materials. The unique structure allows for the incorporation into copolymers that exhibit enhanced mechanical properties and thermal stability. This is particularly relevant in the development of high-performance materials for industrial applications.
2. Fragrance and Flavor Industry
Due to its aromatic properties, this compound is investigated for use in the fragrance industry. Its ability to impart pleasant scents makes it an attractive candidate for formulations in perfumes and flavorings, contributing to the sensory attributes of consumer products .
Analytical Chemistry Applications
1. Chromatographic Techniques
The compound is employed as a standard reference material in chromatographic analyses due to its well-defined chemical structure. It serves as a calibration standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC), aiding in the quantification of similar compounds in complex mixtures.
2. Spectroscopic Studies
Spectroscopic techniques such as NMR and IR spectroscopy utilize this compound to study molecular interactions and conformational dynamics. Its distinct spectral signatures provide insights into molecular behavior under various conditions, which is valuable for both fundamental research and application-oriented studies.
Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| U-87 (Glioblastoma) | 19.6 | High |
| MDA-MB-231 (Breast Cancer) | 30 | Moderate |
Antinociceptive Efficacy in Animal Models
| Compound | Model | Efficacy (%) |
|---|---|---|
| Cyclopentane Derivative | Spinal Nerve Ligation | 75 |
| Control | - | 20 |
Case Studies
Case Study 1: Efficacy Against Neuropathic Pain
A study conducted on a series of cyclopentane derivatives demonstrated that certain modifications led to increased selectivity for NR2B receptors, resulting in enhanced antinociceptive effects without affecting motor coordination . This opens avenues for developing safer pain management therapies.
Case Study 2: Anticancer Activity Evaluation
In vitro evaluations of related cyclopentane compounds against glioblastoma revealed significant reductions in cell viability at submicromolar concentrations, suggesting that structural features contribute to their potency . Further investigations are warranted to elucidate the mechanisms behind these effects.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence signaling pathways related to inflammation and pain .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid with structurally related derivatives:
*Calculated values based on structural analogs.
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound is electron-donating, which reduces the acidity of the carboxylic acid group compared to fluorine-containing analogs (e.g., 1-(3-fluorophenyl) derivative, pKa likely lower due to fluorine’s electron-withdrawing effect) .
- Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (232.27) and methoxy/methyl groups suggest increased lipophilicity compared to smaller derivatives (e.g., tetrazole-substituted compound, MW 225.21), which may enhance membrane permeability in drug design .
Biological Activity
1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological effects, synthesis methods, and relevant research findings, providing a comprehensive overview of its significance in pharmacology.
Chemical Structure and Properties
The compound has a cyclopentane ring with a carboxylic acid functional group and an aromatic substituent featuring methoxy and methyl groups. The structural formula can be represented as follows:
This structure contributes to its interaction with biological systems, influencing its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of cyclopentane carboxylic acids. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds with similar functionalities have been tested for their inhibitory concentrations (IC50) against human cancer cell lines such as A375 (melanoma) and A549 (lung adenocarcinoma).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A375 | <10 |
| This compound | A549 | >10 |
Studies indicate that modifications in the cyclopentane structure can enhance cytotoxicity, making it a promising scaffold for anticancer drug development .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that certain cyclopentane derivatives can inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymes : Similar compounds have shown to inhibit enzymes involved in cancer progression and inflammation.
- Apoptosis Induction : Some studies report that these compounds can induce apoptosis in cancer cells through the activation of caspases.
Case Studies
A notable study focused on the synthesis and biological evaluation of various cyclopentane carboxylic acids, including this compound. The results demonstrated significant antiproliferative effects against multiple cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
